molecular formula C12H11NO4 B2434189 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid CAS No. 1378683-16-9

5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid

Cat. No.: B2434189
CAS No.: 1378683-16-9
M. Wt: 233.223
InChI Key: GLXKBCBDSYYLPF-UHFFFAOYSA-N
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Description

5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid: is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound is characterized by the presence of a pyrrole ring attached to an isophthalic acid moiety. It is primarily used in research and development within the fields of materials science and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid typically involves the reaction of isophthalic acid derivatives with pyrrole under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between the carboxylic acid groups of isophthalic acid and the nitrogen atom of pyrrole .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in various binding interactions with enzymes and receptors, influencing biological processes. The isophthalic acid moiety may also contribute to the compound’s overall activity by facilitating interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 5-(2,5-Dihydro-1H-pyrrol-1-yl)isophthalic acid is unique due to its specific structural configuration, which combines the properties of both pyrrole and isophthalic acid. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(2,5-dihydropyrrol-1-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-11(15)8-5-9(12(16)17)7-10(6-8)13-3-1-2-4-13/h1-2,5-7H,3-4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXKBCBDSYYLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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